molecular formula C8H14N2O2 B134302 (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide CAS No. 1133229-30-7

(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide

Cat. No. B134302
M. Wt: 176.25 g/mol
InChI Key: HPHUVLMMVZITSG-QXMLZOKMSA-N
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Description

Molecular Structure Analysis

The molecular structure of (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide has been extensively studied using density functional theory (DFT) computations, which are a reliable tool for predicting molecular structures and vibrational wave numbers. The studies have reported the molecular structure, harmonic vibrational frequencies, and spectroscopic characterization of the compound. DFT calculations, utilizing basis sets such as 6-31G(d,p) and 6-31+G(d,p), have been employed to determine the harmonic frequencies and to analyze the vibrational spectra with the help of Normal Coordinate Analysis (NCA) and the Scaled Quantum Mechanical Force Field Methodology (SQMFF) . Additionally, ab initio Hartree Fock (HF) and DFT calculations (B3PW91, B3LYP) with the same basis set have been used for structural and spectroscopic analyses, providing a complete vibrational interpretation based on the calculated Potential Energy Distribution (PED) .

Synthesis Analysis

The synthesis of related compounds has been described, providing insight into the methods that could potentially be applied to the synthesis of (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide. For instance, the synthesis of (S)-2-amino-4-(methylthio)butyramide was achieved by reacting methyl (S)-2-amino-4-(methylthio)butyrate hydrochloride with a saturated ammonia solution. Further reactions with hydrochloric acid in methanol and subsequent reaction with 4-chlorobutyryl chloride catalyzed by tetrabutylammonium bromide (TBAB) and potassium hydroxide in dichloromethane led to the synthesis of a related compound, (S)-4-(methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide . These methods could potentially be adapted for the synthesis of the compound .

Chemical Reactions Analysis

The chemical reactivity of the compound has been analyzed through various computational methods. The NBO analysis has been used to calculate the change in electron density in the σ* and π* antibonding orbitals and to estimate stabilization energies, providing evidence of stabilization due to hyperconjugation of hydrogen-bonded interactions . Furthermore, the global chemical parameters and local descriptor of reactivity through the Fukui function have been studied, offering insights into the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide have been calculated, including the heat of formation (HOF) and density, which are essential for evaluating detonation properties using Kamlet-Jacobs equations. The linear polarizability and the first-order hyperpolarizability values of the molecule have been computed, indicating the molecule's response to electric fields . Comparative studies on UV-Vis spectral analysis between experimental and theoretical methods have been performed, and the thermodynamic properties of the compound at different temperatures have been calculated, establishing relationships between these properties and temperature .

Scientific Research Applications

Brivaracetam Studies

  • Impact of Sodium Chloride on Brivaracetam : Brivaracetam, chemically related to (2S)-2-[2-Oxo-(2H_6)pyrrolidin-1-yl]butanamide, has been studied for its liquid-liquid miscibility gap in different sodium chloride solutions, highlighting the importance of NaCl concentration on its solubility and stability, crucial for intravenous administrations (Couvrat et al., 2016).

Chemical Synthesis and Reactivity

  • Synthesis of 3-Oxo-N-(pyridin-2-yl)butanamide Compounds : A study focused on the synthesis methods of compounds like 3-oxo-N-(pyridin-2-yl)butanamide, which share a core structure with the compound . This research provides insights into the reactivity and synthetic importance of such compounds (Fadda, Abdel‐Galil, & Elattar, 2015).

Binding Site Identification

  • Levetiracetam Binding Site Research : Research on Levetiracetam, a drug structurally related to the compound of interest, identified its specific binding site in the brain and cell lines. This research offers insights into the potential binding mechanisms of similar compounds (Fuks et al., 2003).

Phase Diagrams and Polymorphs

  • Solid-Liquid Phase Diagrams of Etiracetam : The study of Etiracetam, an intermediate of Levetiracetam, elucidates the solid state nature of its polymorphs. This information is valuable for understanding the solid-liquid equilibria of similar compounds (Herman, Haut, Aerts, & Leyssens, 2012).

Enzymatic Production of Amides

  • Enzymatic Production of Levetiracetam Precursor : Research demonstrated the enantioselective preparation of 2-(pyrrolidine-1-yl)butanamide, a levetiracetam precursor, using an enzyme from Gordonia hydrophobica. This offers a novel approach to synthesizing related compounds (Grill et al., 2021).

Neuroinflammation and Epilepsy

  • Levetiracetam's Role in Neuroinflammation : Studies on Levetiracetam, related to the compound of interest, indicated its potential anti-inflammatory effects in epileptic brains, particularly against the IL-1 beta system (Kim et al., 2010).

properties

IUPAC Name

(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-QXMLZOKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649402
Record name (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide

CAS RN

1133229-30-7
Record name (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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